Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
CAS No.: 852375-70-3
Cat. No.: VC6729590
Molecular Formula: C23H21N5O3S
Molecular Weight: 447.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852375-70-3 |
|---|---|
| Molecular Formula | C23H21N5O3S |
| Molecular Weight | 447.51 |
| IUPAC Name | ethyl 2-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H21N5O3S/c1-3-31-23(30)17-6-4-5-7-18(17)24-20(29)14-32-21-13-12-19-25-26-22(28(19)27-21)16-10-8-15(2)9-11-16/h4-13H,3,14H2,1-2H3,(H,24,29) |
| Standard InChI Key | GBFSYPRPRXDGMP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2 |
Introduction
Chemical Formula
The molecular formula of Ethyl 2-(2-((3-(p-tolyl)- triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is C23H21N5O3S.
Structural Features
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Core Framework: The compound features a triazolo[4,3-b]pyridazine core fused with a p-tolyl group at the 3-position.
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Thioacetamide Linkage: A sulfur atom bridges the triazolopyridazine core to an acetamido group.
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Benzoate Ester: The terminal ethyl benzoate moiety adds lipophilicity to the molecule.
Molecular Weight
The calculated molecular weight is approximately 447.51 g/mol.
General Synthetic Pathway
The synthesis of this compound likely involves:
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Formation of the Triazolopyridazine Core:
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Cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Functionalization to introduce the p-tolyl substituent.
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Thioether Formation:
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Reaction of the core structure with a thiol or thioacetic acid derivative under nucleophilic substitution conditions.
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Amide Bond Formation:
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Coupling of the thioether intermediate with a benzoic acid derivative using coupling agents like EDCI or DCC.
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Esterification:
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Conversion of carboxylic acid groups into ethyl esters via Fischer esterification or transesterification.
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Challenges in Synthesis
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Maintaining regioselectivity during triazole formation.
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Avoiding side reactions during thioether and amide bond formation.
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance):
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Proton (H NMR): Signals corresponding to aromatic protons, aliphatic ethyl group, and amide NH.
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Carbon (C NMR): Peaks for aromatic carbons, ester carbonyl, and amide carbonyl groups.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic bands for C=O (ester and amide), C-N (triazole), and S-C bonds.
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Crystallographic Studies
Single-crystal X-ray diffraction can provide precise information on bond lengths and angles within the molecule.
Potential Applications
The structural motifs in this compound suggest possible biological activities:
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Pharmacological Activity:
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Molecular Docking Studies:
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The compound could be evaluated for binding affinity to enzymes like kinases or receptors involved in disease pathways.
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Toxicity and Safety
Preliminary in vitro assays are required to assess cytotoxicity against normal and cancerous cell lines.
Comparative Analysis with Related Compounds
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